1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
The compound 1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a pyrimidoquinoline derivative with a complex polycyclic framework. Key features include:
Properties
IUPAC Name |
1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-27(2)12-17-22(19(32)13-27)21(16-9-10-18(31)20(11-16)35-3)23-24(28-17)30(26(34)29-25(23)33)14-15-7-5-4-6-8-15/h4-11,21,28,31H,12-14H2,1-3H3,(H,29,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJIGMCXSBONMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction might start with the formation of an intermediate quinoline derivative, followed by further functionalization to introduce the benzyl and hydroxy-methoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the quinoline ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield a quinone derivative, while reduction could produce a more saturated quinoline ring system .
Scientific Research Applications
The compound 1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic molecule that has garnered attention for its potential applications in various fields of scientific research. This article explores its applications in medicinal chemistry, pharmacology, and material science.
Anticancer Activity
Research indicates that derivatives of pyrimidine and quinoline compounds exhibit significant anticancer properties. The specific structure of this compound has been linked to the inhibition of cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .
Antimicrobial Properties
The compound has demonstrated antimicrobial effects against a range of pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Research findings suggest that it could be a candidate for developing new antimicrobial agents to combat antibiotic-resistant strains .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of neurotransmitter levels and the inhibition of neuroinflammatory pathways .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action is particularly relevant in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Clinical trials are ongoing to assess its efficacy in reducing inflammation markers in affected individuals .
Antioxidant Properties
The antioxidant capacity of this compound has been documented in various assays. Its ability to scavenge free radicals contributes to its protective effects against cellular damage caused by oxidative stress .
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic materials. Its ability to absorb light efficiently and convert it into electrical energy can enhance the performance of solar cells. Research is being conducted to optimize its incorporation into photovoltaic devices for improved energy conversion efficiency .
Polymer Composites
In material science, the incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Its compatibility with various polymers allows for the development of composite materials with tailored characteristics for specific applications such as packaging and automotive components .
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent-Driven Structural Modifications
The target compound’s activity and physicochemical properties are influenced by substituents on the pyrimidoquinoline core. Below is a comparative analysis with analogs from the evidence:
Key Observations :
- Substituent effects: The benzyl group in the target compound may improve membrane permeability compared to smaller alkyl groups (e.g., methyl in ).
- Bioactivity trends : Chlorinated analogs (e.g., ) show cytotoxicity, while sulfanyl derivatives (e.g., ) target kinases, suggesting substituent-dependent mechanisms.
Computational and Bioactivity Profiling
- Molecular docking: Pyrimidoquinoline derivatives exhibit strong binding to HDAC8 (PDB:1T69) and kinase domains due to trione interactions with catalytic residues .
- Bioactivity clustering : Compounds with 4-hydroxyaryl groups cluster into anti-inflammatory and anticancer groups, while halogenated analogs show antimicrobial activity .
Biological Activity
1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the pyrimidoquinoline class. Its unique structure includes a fused pyrimidine and quinoline ring system with various functional groups that suggest potential for diverse biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural features include:
- Benzyl Group : Enhances lipophilicity and may influence receptor interactions.
- Hydroxyl and Methoxy Substituents : Potentially contribute to antioxidant properties and modulate biological activity.
Biological Activities
Research indicates that compounds related to this pyrimidoquinoline derivative exhibit a range of biological activities. Notable activities include:
- Antioxidant Activity : The presence of hydroxyl groups is known to confer antioxidant properties.
- Anticancer Potential : Structural analogs have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Similar compounds have been identified as effective COX inhibitors.
Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- Antioxidant Studies : A study demonstrated that derivatives of pyrimidoquinolines exhibited significant free radical scavenging activity compared to standard antioxidants. The mechanism was attributed to the hydroxyl groups facilitating electron donation to reactive species .
- Anticancer Activity : Research involving analogs of this compound has shown promising results in vitro against various cancer cell lines. For instance, a study indicated that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways .
- COX Inhibition : A comparative analysis revealed that similar compounds displayed effective inhibition of COX-I and COX-II enzymes with IC50 values ranging from 0.2 μM to 17.5 μM. The structure-activity relationship suggested that substitutions at specific positions significantly enhance inhibitory potency .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with active sites of COX enzymes and other relevant receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
